molecular formula C6H11F2NO B13078296 (3,3-Difluorooxan-4-yl)methanamine

(3,3-Difluorooxan-4-yl)methanamine

Cat. No.: B13078296
M. Wt: 151.15 g/mol
InChI Key: FFVBVXMFKTZKBN-UHFFFAOYSA-N
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Description

(3,3-Difluorooxan-4-yl)methanamine is a chemical compound with the molecular formula C₆H₁₁F₂NO and a molecular weight of 151.15 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further connected to a methanamine group

Preparation Methods

The synthesis of (3,3-Difluorooxan-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-difluorooxan-4-ol with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

(3,3-Difluorooxan-4-yl)methanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

(3,3-Difluorooxan-4-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,3-Difluorooxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(3,3-Difluorooxan-4-yl)methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3,3-difluorooxan-4-yl)methanamine

InChI

InChI=1S/C6H11F2NO/c7-6(8)4-10-2-1-5(6)3-9/h5H,1-4,9H2

InChI Key

FFVBVXMFKTZKBN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1CN)(F)F

Origin of Product

United States

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